molecular formula C12H8O2 B3191679 Naphtho[1,2-c]furan-1(3h)-one CAS No. 5657-01-2

Naphtho[1,2-c]furan-1(3h)-one

Cat. No.: B3191679
CAS No.: 5657-01-2
M. Wt: 184.19 g/mol
InChI Key: ARSOXHMEZHBPOS-UHFFFAOYSA-N
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Description

“Naphtho[1,2-c]furan-1(3h)-one” is a chemical compound . It is a type of furan derivative, which are compounds containing a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of naphtho furan derivatives has been reported in several studies. For instance, a reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha furan diones . The reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors .


Chemical Reactions Analysis

The Diels–Alder reaction of furans is a versatile tool in synthetic organic chemistry and in the production of sustainable building blocks and smart materials . For instance, naphtho furans have been generated from 2- (hydroxymethyl)-1-naphthaldehyde and 3- (hydroxymethyl)-2-naphthaldehyde, respectively, and trapped in Diels–Alder reactions with maleic anhydride .

Properties

IUPAC Name

3H-benzo[g][2]benzofuran-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-12-11-9(7-14-12)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSOXHMEZHBPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295220
Record name naphtho[1,2-c]furan-1(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-01-2
Record name NSC100669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name naphtho[1,2-c]furan-1(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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